N-(2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
N-(2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic benzothiazine derivative characterized by a 1,4-benzothiazin-3-one core linked to an acetamide group substituted with a 2-methylphenyl ring. The 2-methylphenyl substituent at the acetamide nitrogen distinguishes it from other derivatives in this class, which often feature halogenated or alkoxy groups at varying positions .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-6-2-3-7-12(11)18-16(20)10-15-17(21)19-13-8-4-5-9-14(13)22-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXUJLSNXMFTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, biological effects, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 312.39 g/mol. The structure features a benzothiazine core which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylphenyl amines with benzothiazine derivatives under controlled conditions. The methodologies used can vary but often include techniques such as refluxing in organic solvents or microwave-assisted synthesis to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds related to benzothiazine have exhibited significant antimicrobial properties. For instance, derivatives of benzothiazine have shown activity against various fungal strains, including Rhizoctonia solani and Sclerotinia sclerotiorum . The specific compound this compound may similarly exhibit antifungal activity due to structural similarities with other active derivatives.
Anticancer Potential
Benzothiazine derivatives have been investigated for their anticancer properties. Some studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds containing the benzothiazine moiety have shown moderate antineoplastic activity against cell lines such as TK-10 and HT-29 . While specific data on this compound is limited, its structural characteristics suggest potential efficacy in cancer therapy.
The biological activity of benzothiazine derivatives often involves the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. For instance, some compounds may act as inhibitors of topoisomerases or other key enzymes involved in DNA replication and repair processes.
Case Studies
While specific case studies focusing exclusively on this compound are scarce, related studies involving similar compounds provide insights into their biological activities:
- Fungicidal Activity : A study reported that certain benzothiazine derivatives displayed promising fungicidal activity against pathogenic fungi . This suggests that this compound could also have similar effects.
- Anticancer Activity : Research on benzoxazine derivatives has indicated that modifications to the benzothiazine structure can enhance anticancer properties . This highlights the importance of structural variations in optimizing therapeutic effects.
Data Table: Biological Activity Summary
| Activity Type | Compound | Target Organism/Cell Line | Effectiveness |
|---|---|---|---|
| Antifungal | Benzothiazine Derivative | Rhizoctonia solani | Significant |
| Antifungal | Benzothiazine Derivative | Sclerotinia sclerotiorum | Moderate |
| Anticancer | Benzothiazine Derivative | TK-10 Cell Line | Moderate |
| Anticancer | Benzothiazine Derivative | HT-29 Cell Line | Moderate |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The benzothiazine-acetamide scaffold is highly modular, with substituents on the phenyl ring significantly influencing molecular weight, polarity, and bioactivity. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Ortho vs.
- Polarity : Ethoxy () and N-hydroxy () substituents enhance hydrophilicity, whereas chloro and methyl groups increase lipophilicity .
- Molecular Weight : The main compound’s estimated molecular weight (~316.38 g/mol) is lower than chloro-substituted analogs (332.80 g/mol), which may influence pharmacokinetic properties like membrane permeability .
Antifungal Activity
A 3D-QSAR study () on benzothiazine derivatives revealed that bulky substituents at meta or para positions (e.g., 3-chloro or 4-chloro) correlate with enhanced antifungal activity. Steric parameters, such as molecular shape descriptors, were critical for interactions with fungal targets . The main compound’s ortho-methyl group may reduce antifungal efficacy compared to para-chloro derivatives like YHV98-4 but could offer metabolic stability due to reduced steric strain .
Pain Modulation (Hv1 Channel Inhibition)
YHV98-4 (4-chlorophenyl analog) demonstrated efficacy as an Hv1 channel inhibitor in peripheral sensory neurons, attenuating chronic inflammatory pain . The para-chloro group’s electronic effects (electron-withdrawing) may optimize binding to the Hv1 channel, suggesting that substituent position and electronic properties are critical for target engagement .
Antimicrobial and Antitumor Potential
Benzothiazine derivatives with N-hydroxy or hydrazide moieties () exhibit broad-spectrum antimicrobial activity. For example, N-hydroxy-2-(3-oxo-... acetamide () showed enhanced solubility, which may improve bioavailability in bacterial infections .
Critical Analysis of Key Findings
Substituent Position Dictates Activity :
- Para-substituted analogs (e.g., YHV98-4) show higher target specificity for ion channels or enzymes, while meta-substituted derivatives may favor antifungal activity .
- Ortho substituents (e.g., 2-methyl) may reduce steric clashes in certain binding pockets but could limit interactions with deep active sites .
Electronic Effects :
- Electron-withdrawing groups (e.g., Cl) enhance binding to targets like Hv1 channels, whereas electron-donating groups (e.g., OMe) improve solubility .
Q & A
Q. What are the standard synthetic routes for N-(2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzothiazine core via cyclization of substituted thioamides or via condensation reactions under acidic conditions .
- Step 2 : Acetamide coupling using carbodiimide-mediated amidation or nucleophilic substitution with activated esters (e.g., NHS esters). Reaction conditions (solvent: DMF or THF; temperature: 0–25°C) are critical for yield optimization .
- Purification : Column chromatography or crystallization from ethanol/water mixtures .
- Key Characterization : IR (C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.8–7.5 ppm, acetamide CH₃ at δ 2.1–2.3 ppm), and HRMS .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : A combination of analytical techniques is used:
- Spectroscopy :
- ¹H/¹³C NMR to verify substitution patterns and acetamide linkage .
- IR to confirm carbonyl groups (3-oxo-benzothiazine and acetamide) .
- Chromatography :
- HPLC for purity assessment (>95% purity threshold) .
- Mass Spectrometry :
- HRMS to validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer : Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF reduces side reactions .
- Catalysis : Use of DMAP or HOBt in amidation steps to reduce racemization .
- Temperature Control : Low temperatures (0–5°C) during acyl chloride formation to prevent decomposition .
- Table : Example optimization data from analogous compounds:
| Step | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | DMF | None | 65 | 85 |
| Amidation | THF | DMAP | 78 | 92 |
Q. What strategies resolve contradictions in reported biological activities of benzothiazine-acetamide derivatives?
- Methodological Answer : Discrepancies (e.g., antidepressant vs. antimicrobial activity) are addressed via:
- Assay Standardization : Use uniform protocols (e.g., MIC testing for antimicrobial activity; forced swim test for antidepressants) .
- Target Validation : siRNA knockdown or CRISPR-Cas9 to confirm protein targets (e.g., serotonin transporters vs. bacterial enzymes) .
- Structural-Activity Studies : Introduce substituents (e.g., -CF₃, -NO₂) to isolate specific bioactivity .
Q. What methodologies evaluate the therapeutic potential of this compound in neurological disorders?
- Methodological Answer :
- In Vitro Models :
- Neuronal cell lines (SH-SY5Y) for neuroprotection assays under oxidative stress (H₂O₂-induced apoptosis) .
- In Vivo Models :
- Murine models of depression (tail suspension test) or epilepsy (pentylenetetrazole-induced seizures) .
- Molecular Docking :
- AutoDock Vina to predict binding affinity to monoamine oxidases or NMDA receptors .
Q. How are computational methods (e.g., DFT) applied to study structure-activity relationships?
- Methodological Answer :
- DFT Calculations :
- Gaussian 09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier orbitals (HOMO/LUMO) for reactivity prediction .
- Molecular Dynamics (MD) :
- GROMACS to simulate ligand-protein binding stability (e.g., with CYP450 enzymes) .
- Table : Example DFT data for a benzothiazine derivative:
| Parameter | Value |
|---|---|
| HOMO (eV) | -6.2 |
| LUMO (eV) | -1.8 |
| Band Gap (eV) | 4.4 |
Q. What advanced techniques address structural elucidation challenges when traditional methods fail?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities (e.g., benzothiazine ring puckering) .
- Advanced NMR :
- 2D techniques (COSY, HSQC) to assign overlapping proton signals in aromatic regions .
- Dynamic NMR to study conformational exchange in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
